Epimukulol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(1S,2E,6E,10E,14S)-3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h9-10,14-15,19-21H,6-8,11-13H2,1-5H3/b16-9+,17-10+,18-14+/t19-,20+/m0/s1 |
InChI Key |
HVZNIISBCURSMR-ALFIBICVSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@H]([C@@H](CC/C(=C/CC1)/C)C(C)C)O)/C |
Canonical SMILES |
CC1=CCCC(=CC(C(CCC(=CCC1)C)C(C)C)O)C |
Synonyms |
epimukulol |
Origin of Product |
United States |
Isolation and Occurrence in Marine Organisms
Primary Soft Coral Sources
Cembranoid diterpenes are particularly common in the genus Sarcophyton, a widely distributed soft coral found in shallow waters of the Indo-Pacific region, Red Sea, and Mediterranean Sea. nih.govresearchgate.netacs.orgmdpi.com
Sarcophyton flexuosum
Sarcophyton flexuosum is a significant source of epimukulol. Three new cembranes, flexusines A, flexusines B, and this compound, were isolated from a specimen of Sarcophyton flexuosum collected near Reunion Island in the Indian Ocean. acs.orgresearchgate.netacs.orgnih.gov The freeze-dried soft coral (190 g dry weight) was extracted with a 1:1 mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) at room temperature. The crude extract (850 mg) was then subjected to chromatographic separations. This compound (compound 3) was obtained in a yield of 25 mg from this extraction and isolation process. acs.org
Here is a summary of the isolation data from Sarcophyton flexuosum:
| Compound | Yield (mg) | Source |
| Flexusines A | 28 | Sarcophyton flexuosum |
| Flexusines B | 5 | Sarcophyton flexuosum |
| This compound | 25 | Sarcophyton flexuosum |
Sarcophyton crassocaule
While Sarcophyton crassocaule is a known source of various cembranoids, such as sarcocrassocolides A-R, and other crassocolides, direct isolation of this compound from this species is not explicitly detailed in the provided search results. However, the genus Sarcophyton is broadly recognized for producing cembranes, and S. crassocaule contributes significantly to the chemical diversity within this genus. nih.govmdpi.comnih.govmdpi.com
Sarcophyton trocheliophorum
Similar to S. crassocaule, Sarcophyton trocheliophorum is rich in cembranoid diterpenes, including yalongenes A and B, trochelioids A and B, and sarcophytrols D-L. nih.govresearchgate.netresearchgate.nettandfonline.com Although this species is a prolific producer of cembranes, the provided information does not specifically mention the isolation of this compound from S. trocheliophorum.
Other Sarcophyton Species and Related Genera
The genus Sarcophyton encompasses approximately 40 valid species, all considered significant reservoirs of bioactive natural metabolites, predominantly terpenoids. nih.govmdpi.comnih.gov Beyond S. flexuosum, other Sarcophyton species like S. glaucum, S. stolidotum, and S. tortuosum have yielded various cembranoids and other diterpenes. nih.govmdpi.com While this compound's isolation is specifically linked to S. flexuosum, the broader context of Sarcophyton as a producer of cembranoid diterpenes suggests the potential for related or similar compounds across the genus. nih.govacs.org Marine invertebrates, including corals and sponges, are generally abundant sources of diterpenoids. mdpi.com
Exploration of Other Potential Natural Sources
The search for natural products extends beyond primary sources to include related metabolites from other organisms, both marine and terrestrial.
Consideration of Related Metabolites from Commiphora mukul (e.g., Dihydrothis compound Acetate)
While this compound is predominantly associated with marine soft corals, related compounds have been identified from terrestrial sources. Commiphora mukul, also known as the guggul tree, is a terrestrial plant found in India, Bangladesh, and Pakistan. nih.gov Its oleogum resin, known as guggul, is a source of various metabolites, including diterpenoids. researchgate.netnih.gov Mukulol, a cembrane (B156948) derivative biogenetically related to cembrene-A, has been reported from Commiphora mukul. researchgate.net this compound itself is listed in databases as being found in Commiphora mukul, with its PubChem CID also linked to this plant. plantaedb.com However, specific details on the isolation of "dihydrothis compound acetate" from Commiphora mukul were not found in the provided search results. The connection implies a shared structural lineage of cembrane-type diterpenes across both marine and terrestrial environments.
Extraction Methodologies from Biological Matrices
The extraction of this compound from its marine biological source, Sarcophyton flexuosum, involves a series of steps designed to separate the target compound from the complex mixture of other metabolites. The process typically begins with solvent extraction, followed by various chromatographic separation techniques for purification.
Solvent Extraction Techniques
Initial extraction of this compound from the soft coral Sarcophyton flexuosum has been achieved using a solvent mixture. The freeze-dried soft coral material was extracted with a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH) at room temperature. acs.org This solvent system is effective in solubilizing a broad range of organic compounds, including diterpenes, from the biological matrix. Other studies on related cembranoids from Sarcophyton crassocaule have also utilized ethyl acetate (B1210297) (EtOAc) for exhaustive extraction of minced soft coral, highlighting the versatility of organic solvents in isolating marine natural products. nih.gov The choice of solvent or solvent mixture is critical, as it influences the selectivity and efficiency of the extraction process, based on the principle of differential solubility. organomation.comsimplesolvents.com
Chromatographic Separation Protocols
Following the initial solvent extraction, crude extracts contain numerous compounds, necessitating further purification through various chromatographic techniques. These methods leverage differences in physicochemical properties of compounds, such as polarity and size, to achieve separation. chromtech.com
Column chromatography is a fundamental technique employed for the initial bulk separation of components from the crude extract. In the isolation of this compound, the crude extract obtained from Sarcophyton flexuosum was separated using Sephadex LH-20. The elution was performed with a solvent system composed of n-hexane, dichloromethane (B109758) (CH₂Cl₂), and methanol (MeOH) in a 2:1:1 ratio. acs.org Silica (B1680970) gel column chromatography is also widely used for the separation of cembranoids, often employing stepwise gradients of solvents like ethyl acetate in n-hexane or acetone (B3395972) in ethyl acetate to yield various fractions. nih.govmdpi.comnih.govmdpi.comnih.gov
Flash chromatography, a faster form of column chromatography, is often used for rapid purification of compounds. While direct mention of flash chromatography for this compound's isolation is less explicit in some primary reports, it is a common technique in the purification of marine natural products, including other cembranoids from Sarcophyton species. For instance, in the isolation of cytotoxic diterpenoids from Sarcophyton crassocaule, flash chromatography over silica gel was employed to further fractionate extracts. acs.org This technique is known for its efficiency in separating polar compounds and can be adapted for various sample types. chromatographytoday.com
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools in the isolation and analysis of this compound and similar natural products.
HPLC (High-Performance Liquid Chromatography): HPLC offers enhanced resolution, accuracy, and reproducibility for separating complex mixtures. pharmaceutical-technology.com It is frequently used for the final purification steps of natural compounds. For instance, subfractions obtained from initial column chromatography in studies involving Sarcophyton species have been further purified using both normal-phase and reversed-phase HPLC. nih.govmdpi.comnih.govnih.gov Specific examples include purification using a Merck Hibar Si-60 column (normal-phase) or a Supelco C18 column (reversed-phase) with various mobile phases such as methanol-water mixtures or dichloromethane-acetone. mdpi.comnih.gov
TLC (Thin-Layer Chromatography): TLC serves as a rapid, cost-effective, and qualitative analytical tool throughout the extraction and purification process. chromatographyonline.comresearchgate.net It is used for monitoring fractions, assessing the purity of isolated compounds, and guiding the selection of appropriate solvent systems for larger-scale chromatography. mdpi.comnih.govmdpi.comresearchgate.netwaocp.org Precoated silica gel plates are commonly used for analytical TLC. mdpi.comnih.govmdpi.com TLC can also be coupled with mass spectrometry for fast trace analysis and identification.
Advanced Structural Elucidation and Stereochemical Assignment
Spectroscopic Analysis for Planar Structure Determination
Spectroscopic techniques are fundamental in establishing the two-dimensional (planar) structure of Epimukulol, identifying its functional groups and the arrangement of its carbon skeleton.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the carbon-hydrogen framework and the connectivity between atoms.
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are crucial for initial structural assessment. The ¹H NMR spectrum provides insights into the types of protons present, their chemical environments, and their coupling relationships, which indicate adjacent protons. The ¹³C NMR spectrum, often complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) within the molecule acs.org. For this compound, these 1D NMR data were instrumental in establishing its molecular formula and identifying key structural features acs.orgacs.orgresearchgate.net.
Two-dimensional NMR techniques provide crucial connectivity and spatial information that cannot be obtained from 1D spectra alone.
Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, thereby establishing direct proton-proton connectivities and revealing contiguous spin systems within the molecule acs.org.
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons with the carbons directly attached to them, assigning proton and carbon signals to specific CH, CH₂, or CH₃ groups acs.orgcu.edu.eg.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range correlations between protons and carbons separated by two or three bonds. This is vital for connecting different spin systems identified by COSY and for positioning substituents on the carbon skeleton, thereby establishing the complete planar structure acs.org. For instance, HMBC correlations were used to precisely locate double bonds in related cembrane (B156948) structures acs.org.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are spatially close, regardless of bond connectivity. This technique is invaluable for determining the relative stereochemistry of a molecule, including the configuration of double bonds and chiral centers acs.org. For this compound and related cembranes, NOESY experiments were critical in defining the relative stereochemical relationships within the macrocyclic ring acs.org.
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of a compound, which in turn allows for the precise determination of its molecular formula acs.orgnih.govmdpi.commdpi.comdntb.gov.ua. For this compound, HRMS analysis yielded an m/z value of 290.2618, which closely matched the calculated mass of 290.2610 for the molecular formula C₂₀H₃₄O, thus confirming its elemental composition acs.org.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₃₄O |
| Observed m/z ([M+H]⁺) | 290.2618 |
| Calculated m/z | 290.2610 |
| Reference | acs.org |
Infrared (IR) spectroscopy is used to identify the presence of characteristic functional groups within a molecule based on their unique vibrational frequencies nih.gov. For this compound, the IR spectrum indicated the presence of olefinic (C=C) groups, consistent with its diterpenoid nature acs.org.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
High-Resolution Mass Spectrometry (HRMS)
Determination of Relative and Absolute Configuration
The determination of the three-dimensional arrangement of atoms (stereochemistry) is a critical step in the full structural elucidation of complex natural products like this compound. The relative configuration, which describes the spatial relationship of chiral centers to each other, was primarily established through NOESY experiments acs.org. These experiments reveal through-space correlations between protons, allowing for the assignment of configurations to double bonds (e.g., Z or E) and the relative orientation of substituents on chiral carbons acs.org. The synthesis of dl-epimukulol and its role in establishing the stereostructure of other related compounds further underscores the importance of its defined stereochemistry tandfonline.comoup.comoup.com. While the relative configuration of this compound has been determined through these spectroscopic methods, specific details regarding the determination of its absolute configuration were not explicitly detailed in the provided literature snippets.
Compound Information
The following table lists the chemical compound discussed in this article along with its corresponding PubChem CID.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique indispensable for determining the relative stereochemistry of complex natural products like this compound. It provides through-space correlations between protons that are in close spatial proximity, typically within 5 Å, regardless of the number of bonds separating them. The application of NOESY experiments was crucial in establishing the relative configurations of this compound and related cembranoids acs.orgresearchgate.net.
For instance, in the structural elucidation of cembranoids, NOESY correlations have been used to define the geometry of double bonds and the spatial arrangement of substituents around chiral centers. In related compounds, specific NOE correlations have established the Z configuration of double bonds, indicated trans epoxide relationships, and determined the E configuration of other double bonds within the macrocyclic framework acs.org. For this compound itself, 1D and 2D NMR spectral analyses, which include NOESY, were employed for its structural elucidation acs.orgresearchgate.net. While specific detailed NOESY correlations for this compound were not explicitly provided in the immediate search results, the general methodology applied to cembranoids involves analyzing cross-peaks between protons to deduce their relative spatial orientations. For example, NOE correlations between methyl groups and specific olefinic or methine protons are vital for assigning double bond geometries researchgate.netnih.gov.
A generalized representation of how NOESY correlations contribute to stereochemical assignments in cembranoids is provided in the table below, based on findings for related compounds:
| Protons Showing NOE Correlation | Stereochemical Implication |
| H-2 and methyls 16 & 17 | Z configuration of C1=C2 double bond acs.org |
| Methyl 18 and H-2 | trans epoxide (for specific epoxides) acs.org |
| H-3 and H-7 | trans epoxide (for specific epoxides) acs.org |
| H-11 and H-13 | E configuration of C11=C12 double bond acs.org |
| H3-18/H-2, H-19/H-7, H3-20/H2-10 | E geometry of Δ3, Δ7, and Δ11 double bonds researchgate.net |
X-ray Diffraction Analysis for Solid-State Structure
While X-ray diffraction offers unparalleled accuracy, its application is contingent upon the ability to obtain high-quality single crystals of the compound. For this compound, direct reports of its X-ray crystal structure were not found in the provided literature. This is often a challenge with natural products, as many, including certain cembranoids, are oily or amorphous, making crystallization difficult cu.edu.eg. For instance, for some new pyranosyl cembranoid diterpenes, X-ray determination of absolute configuration failed because they were oily in nature cu.edu.eg. However, X-ray diffraction has been successfully employed for the structural elucidation of other cembranoids isolated from Sarcophyton species when suitable crystals were obtained mdpi.comnih.gov. The technique is capable of resolving complex stereochemical features, including those of derivatives like acetates, if they can be crystallized rsc.orgresearchgate.net.
Application of Chiral Derivatization Methods
Chiral derivatization methods are crucial for assigning the absolute configuration of compounds, particularly when direct spectroscopic or X-ray crystallographic data are insufficient. The modified Mosher's assay is a widely used chiral derivatization technique, especially effective for molecules containing secondary alcohol functionalities. This method involves reacting the chiral alcohol with enantiomerically pure Mosher's reagents (e.g., (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride) to form diastereomeric esters mdpi.com. The proton NMR chemical shift differences (Δδ) between the two diastereomers are then analyzed to deduce the absolute configuration of the chiral center mdpi.com.
For this compound, specific application of the modified Mosher's assay was not explicitly detailed in the provided search results. However, this method has been extensively applied to determine the absolute configurations of various related cembranoids from Sarcophyton species, such as sarcophytonolide H, crassocolide G, and sarcophytrols M–S researchgate.netmdpi.comnih.gov. In some cases, the limited quantity of isolated natural products can preclude the use of Mosher's assay cu.edu.eg. Despite this, it remains a standard and powerful tool in the arsenal (B13267) for stereochemical assignments of complex natural products nih.govresearch-solution.com.
Electronic Circular Dichroism (ECD) Analysis
Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, particularly those containing chromophores that absorb in the UV-Vis region nih.gov. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a characteristic spectrum with positive and negative Cotton effects nih.gov. The sign and magnitude of these Cotton effects are highly sensitive to the molecule's three-dimensional structure and absolute configuration.
For this compound and other cembranoids, ECD analysis has been explicitly utilized for structural elucidation and absolute configuration determination researchgate.netmdpi.comtandfonline.com. Often, experimental ECD spectra are compared with theoretically calculated ECD spectra (e.g., using Time-Dependent Density Functional Theory, TDDFT-ECD) for different possible enantiomers to assign the correct absolute configuration mdpi.com. This computational approach significantly enhances the reliability of ECD-based assignments. However, the effectiveness of ECD can be limited if the compound lacks suitable absorbing chromophores cu.edu.eg.
Integrated Spectroscopic and Computational Approaches in Elucidation
The structural elucidation of complex natural products like this compound increasingly relies on an integrated approach that combines various spectroscopic techniques with advanced computational methods mdpi.comresearchgate.netchemrxiv.org. This synergistic strategy addresses the limitations of individual methods and provides a more robust and definitive assignment of both planar and three-dimensional structures.
The workflow typically involves:
Initial Spectroscopic Data Acquisition : Comprehensive 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide the foundational data for determining the molecular formula, functional groups, and connectivity (planar structure) acs.orgcu.edu.egmdpi.com.
Computational Chemical Shift Prediction : Density Functional Theory (DFT) calculations can predict NMR chemical shifts, which are then compared with experimental data to validate proposed planar structures and relative configurations, especially for challenging cases or epimeric mixtures mdpi.comresearchgate.net.
Conformational Analysis : Computational methods are used to explore the conformational space of the molecule, identifying low-energy conformers that contribute to the observed spectroscopic properties.
Chiroptical Data Simulation : For absolute configuration determination, experimental ECD spectra are often compared with TDDFT-ECD calculations performed on the low-energy conformers of different possible stereoisomers mdpi.commdpi.com. Other chiroptical properties like Optical Rotation (OR) and Optical Rotatory Dispersion (ORD) can also be computed and compared mdpi.comresearchgate.net.
Statistical Analysis (e.g., DP4+) : Statistical tools like DP4+ probability analysis integrate experimental NMR data with calculated chemical shifts to provide a quantitative measure of confidence in relative and absolute stereochemical assignments mdpi.com.
This integrated approach significantly enhances the accuracy and reliability of structural assignments, especially for molecules with multiple chiral centers or conformational flexibility, pushing the boundaries of natural product chemistry nih.govmdpi.comchemrxiv.org. It allows chemists to deduce complex structures from even very small sample quantities nih.gov.
Biosynthetic Pathways and Precursor Studies
Proposed Biogenetic Route of Epimukulol within Cembranoids
The biogenetic route of cembranoids, and by extension this compound, is initiated from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). This foundational step sets the stage for the subsequent cyclization and intricate modifications that define the cembranoid scaffold.
Role of Geranylgeranyl Pyrophosphate (GGPP) Cyclization
The biosynthesis of cembranoids, analogous to other plant diterpenes, commences with the cyclization of the aliphatic, achiral (E,E,E)-geranylgeranyl pyrophosphate (GGPP) researchgate.netresearchgate.net. This crucial cyclization leads to the formation of the characteristic 14-membered carbon ring that defines the cembranoid skeleton, typically involving a one-step cyclization reaction between C-1 and C-14 of GGPP researchgate.net. This process is catalyzed by class I diterpene synthases (dTPS), exemplified by cembratriene-ol synthase (CBTS) .
Class I diterpene synthases are characterized by conserved motifs, such as an asparagine-rich motif and an "NSE/DTE" motif, which are essential for chelating a triad (B1167595) of catalytically important Mg²⁺ ions . These Mg²⁺ ions play a pivotal role in orienting the pyrophosphate moiety (PPi) of GGPP within the enzyme's active site. This orientation is followed by active site closure and the hydrolysis of GGPP, which generates a highly reactive geranylgeranyl carbocation, thereby initiating the catalytic cycle . Cembrene (B1233663) A, a fundamental tetraene, is known to be derived from GGPP through C1 → C14 cyclization, and mukulol, a compound biogenetically related to this compound, is also a cembrane (B156948) derivative. The GGPP utilized for cembranoid biosynthesis is primarily derived from the methylerythritol phosphate (B84403) (MEP) pathway, which operates in plastids, though recent studies suggest the mevalonate (B85504) (MVA) pathway in the cytoplasm can also contribute researchgate.net.
Key Enzymatic Transformations (e.g., Oxidations, Lactonizations)
Following the initial cyclization of GGPP to form the basic cembranoid scaffold, a diverse array of enzymatic transformations further modifies these structures, leading to the vast chemical diversity observed in the cembranoid family. Cytochrome P450 (CYP450) enzymes are particularly significant in these subsequent steps researchgate.net.
These enzymatic modifications encompass various oxidative processes, including the epoxidation of double bonds and the oxidation of the carbon skeleton to introduce functional groups such as carbonyl, aldehyde, hydroxyl, acyl, and carboxyl groups researchgate.net. Furthermore, these transformations can lead to the formation of furan (B31954) or lactone rings, significantly increasing the structural complexity of the cembranoids researchgate.net. This compound itself is a cembrane diterpenoid, and the presence of its hydroxyl group implies a hydroxylation step during its biosynthesis. For instance, the proposed biogenetic pathway for sarcostolide C, another cembranoid, involves the cyclization of GGPP followed by lactonization and oxidation, underscoring the importance of these enzymatic reactions in shaping the final compound structure. In some cases, oxidation and subsequent hydrolysis can even lead to the loss of carbon atoms, as observed in the formation of norcembranoids, which typically contain 19 carbons compared to the 20 carbons of cembranoids.
Identification of Biosynthetic Gene Clusters (if applicable, through related compounds)
While specific biosynthetic gene clusters (BGCs) solely dedicated to this compound have not been explicitly detailed in the available literature, research on related cembranoids and other terpenes from their natural sources, particularly soft corals, indicates the presence of such clusters. Biosynthetic gene clusters are sets of genes that are genetically and functionally linked, ensuring the co-inheritance and co-expression of enzymes involved in a specific biosynthetic pathway.
Studies have reported the identification of terpene BGCs encoded within the animal genome, specifically in soft corals, which are known producers of diverse cembranoids, including this compound. These clusters contain terpene cyclase genes responsible for producing foundational precursors like cembrene, a representative cembranoid precursor. The presence of these BGCs suggests an ancient evolutionary origin for defensive terpene biosynthesis in corals. Therefore, it is highly probable that the enzymes responsible for the biosynthesis of this compound, including diterpene synthases and various tailoring enzymes such as cytochrome P450s, are encoded within similar BGCs in the organisms that produce it, such as Sarcophyton flexuosum.
Tracer Studies and Isotopic Labeling Experiments (Hypothetical)
To definitively elucidate the precise biosynthetic pathway of this compound, hypothetical tracer studies and isotopic labeling experiments would be invaluable. These experiments involve introducing isotopically enriched precursors into the producing organism and subsequently analyzing the labeling pattern in the isolated this compound.
For instance, feeding the producing organism (e.g., cell cultures of Commiphora mukul or Sarcophyton flexuosum) with specifically labeled geranylgeranyl pyrophosphate, such as [1-¹³C]-, [2-¹³C]-, or [1,2-¹³C₂]-labeled GGPP, would allow for the tracking of carbon atoms through the cyclization and subsequent rearrangement steps. Analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of the isolated this compound would reveal the exact incorporation pattern of the labeled carbons, thereby confirming the proposed cyclization mechanism and any skeletal rearrangements. Similarly, the use of oxygen-18 labeled precursors, such as ¹⁸O₂ or H₂¹⁸O, could provide crucial insights into the origin of the oxygen atoms present in the hydroxyl group of this compound or any potential lactone functionalities in related intermediates. This would help in confirming the involvement and nature of oxidative enzymatic steps. These hypothetical experiments would offer direct, empirical evidence to validate the proposed biogenetic route and the sequence of enzymatic transformations involved in this compound biosynthesis.
Chemical Synthesis and Analog Development
Total Synthesis Approaches to Epimukulol and Related Cembranoids
The total synthesis of cembranoids, including this compound, represents a significant challenge in organic chemistry due to their complex architectures, which often include numerous stereocenters and a highly flexible 14-membered carbocyclic ring nih.govacs.orgmdpi.com. Despite these difficulties, total synthesis remains a powerful strategy to access these natural products and their analogues, serving to validate novel synthetic methodologies and to explore their diverse biological potential wikipedia.org.
Key Synthetic Methodologies (e.g., Wittig Ring Contraction)
A variety of synthetic methodologies have been employed in the total synthesis of cembranoids. A particularly significant approach involves the plantaedb.comresearchgate.net-Wittig rearrangement, specifically the Wittig ring contraction mdpi.comresearchgate.netnottingham.ac.ukwikipedia.org. This concerted, pericyclic process is highly effective for constructing the 14-membered carbocyclic cembrane (B156948) core with a remarkable degree of stereocontrol researchgate.netwikipedia.org. For instance, pioneering work by Marshall and collaborators demonstrated the utility of a diastereoselective plantaedb.comresearchgate.net-Wittig ring contraction of a 17-membered propargylic ether to successfully form the 14-membered ring with the requisite syn relationship at C-1 and C-6 in the synthesis of tobacco cembranoid constituents like α- and β-2,7,11-cembratriene-4,6-diol researchgate.net. This rearrangement typically necessitates strong basic conditions to facilitate the formation of a critical carbanion intermediate wikipedia.org. Beyond the Wittig rearrangement, other methodologies explored in cembranoid synthesis include ring-closing metathesis, which has been investigated for the construction of cembranoid analogues, although it can present challenges related to ring-size selectivity researchgate.netdntb.gov.ua. Intramolecular Diels-Alder reactions have also found application in assembling the fused ring systems characteristic of certain furanobutenolide-derived cembranoids acs.org.
Stereocontrolled Synthesis Strategies
The presence of multiple chiral centers within the macrocyclic framework of cembranoids makes stereocontrolled synthesis an indispensable aspect of their chemical preparation mdpi.comwikipedia.org. Strategies for achieving precise stereocontrol are designed to establish both the absolute and relative configurations of these stereogenic centers bristol.ac.ukbc.edu. The plantaedb.comresearchgate.net-Wittig rearrangement, for example, is highly valued for its inherent stereocontrol, making it a suitable reaction for setting stereochemistry early in a synthetic pathway wikipedia.org. Researchers have explored the use of chiral lithium amide bases to induce enantioselectivity in plantaedb.comresearchgate.net-Wittig rearrangements of cembranoid precursors, though achieving high enantiomeric excess can be a complex task researchgate.net. Alternative strategies for stereocontrol in the synthesis of complex natural products involve constructing acyclic molecules with controlled stereochemistry through reagent-based methods, followed by subsequent ring formation bristol.ac.uk. The homologation of boronic esters with lithiated epoxides represents another developed methodology for the stereocontrolled synthesis of diols and triols, which could serve as crucial building blocks for cembranoid fragments organic-chemistry.org. The inherent flexibility of the 14-membered macrocycle in cembranoids can complicate the assignment of chiral center configurations, often requiring advanced computational techniques such as quantum mechanical nuclear magnetic resonance (QM-NMR) and time-dependent density functional theory/electronic circular dichroism (TDDFT-ECD) calculations for accurate elucidation mdpi.com.
Semisynthesis of this compound Derivatives and Analogues
Semisynthesis, also known as partial chemical synthesis, is a chemical synthesis approach that utilizes naturally isolated compounds as starting materials to generate novel compounds wikipedia.org. This method offers significant advantages for the synthesis of complex natural products like this compound, often proving more efficient and cost-effective than total synthesis due to a reduced number of required chemical steps wikipedia.org. In the context of cembranoids, semisynthetic reactions have been extensively investigated to produce compounds with enhanced biological activities mdpi.com. Studies on tobacco cembranoid diterpenes, for instance, have successfully identified key structural elements responsible for cytotoxic activity, such as the C6 hydroxyl group and the C11=C12 double bond, through semisynthetic modifications mdpi.com. This compound itself has been a subject of semisynthetic investigations aimed at exploring its various derivatives and analogues dntb.gov.ua. Semisynthesis provides a versatile platform for targeted modifications of specific functional groups on the natural product scaffold, facilitating detailed structure-activity relationship (SAR) studies and potentially improving properties such as potency or selectivity wikipedia.orgnih.govnih.gov.
Structure–Activity Relationship (SAR) Studies through Chemical Modification
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, providing critical insights into how structural modifications to a chemical compound influence its biological activity uvm.eduresearchgate.net. For this compound and other cembranoids, SAR studies are instrumental in guiding the rational design of novel analogues with improved therapeutic potential nih.gov.
Derivatization to Enhance or Modify Biological Activities
Derivatization of natural products, including this compound, involves targeted chemical modifications to enhance or alter their inherent biological activities mdpi.comnih.govmdpi.com. For cembranoids, this strategy can involve modifying specific functional groups to achieve improved potency, altered selectivity, or other desirable pharmacological characteristics mdpi.comresearchgate.net. For example, semisynthetic investigations on tobacco cembranoid diterpenes have pinpointed the C6 hydroxyl group and the C11=C12 double bonds as crucial cytotoxic active groups, suggesting that strategic derivatization at these positions could effectively modulate their biological activity mdpi.com. Research has demonstrated that cembranoid analogues, derived from natural cembranoids through carefully selected chemical transformations, can exhibit superior biological activities, such as enhanced quorum sensing inhibitory (QSI) activity, when compared to their parent natural compounds nih.gov.
Design and Synthesis of Novel Cembranoid Analogues
The systematic design and synthesis of novel cembranoid analogues are driven by the objective of discovering compounds with enhanced or entirely new biological activities, often aiming for simplified structures or improved drug-like properties researchgate.netnih.govresearchgate.net. This process involves a deliberate exploration of the chemical space surrounding the core cembranoid scaffold researchgate.net. For instance, the development of 2,11-cembranoid-inspired libraries has focused on creating structurally simplified, yet functionally diverse compounds that retain the desired biological activities while exhibiting more favorable lead-like characteristics researchgate.net. Key synthetic methods employed in this context include ring-closing metathesis and lactonization, utilized to construct additional rings that mimic the complex motifs of the natural products researchgate.net. The ultimate goal is to generate analogues that can recapitulate or even surpass the biological activities observed in the original natural products, often with a reduced level of synthetic complexity researchgate.netnih.gov. Notably, some studies have successfully designed and synthesized cembranoid analogues that demonstrate remarkable potency, at times several times higher than that of the natural compounds, in specific biological assays nih.gov.
Biological Activities and Molecular Mechanisms of Action in Vitro
In Vitro Anti-inflammatory Effects
Studies have highlighted Epimukulol's capacity to exert anti-inflammatory effects in cellular models, specifically by mitigating responses induced by pro-inflammatory stimuli.
This compound has been shown to display significant in vitro anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This indicates its potential to suppress the inflammatory cascade initiated by bacterial components like LPS, which are known to trigger robust immune responses in macrophages dntb.gov.uaresearchgate.net. The inhibition of LPS-induced responses in these cells suggests that this compound can modulate the initial phases of inflammation.
A key aspect of this compound's anti-inflammatory mechanism involves its ability to modulate the expression of critical pro-inflammatory proteins.
This compound has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) protein in LPS-stimulated RAW264.7 macrophage cells dntb.gov.uaresearchgate.net. iNOS is an enzyme responsible for producing large amounts of nitric oxide (NO), a crucial pro-inflammatory mediator involved in the immune system's response to inflammation nih.govmdpi.com. The downregulation of iNOS by this compound contributes to its anti-inflammatory profile by reducing excessive NO production.
In addition to iNOS, this compound has also demonstrated significant activity in reducing the accumulation of cyclooxygenase-2 (COX-2) protein in LPS-stimulated RAW264.7 macrophage cells researchgate.net. COX-2 is another pivotal enzyme in the inflammatory pathway, responsible for the production of prostaglandins, which are key mediators of inflammation and pain mdpi.comfrontiersin.orgplos.org. The downregulation of COX-2 by this compound further underscores its comprehensive anti-inflammatory action.
Summary of In Vitro Anti-inflammatory Effects of this compound
| Target Cell Line | Stimulus | Observed Effect | Molecular Mechanism | Citation |
| RAW264.7 Macrophages | LPS | Anti-inflammatory activity | Inhibition of iNOS protein expression | dntb.gov.uaresearchgate.net |
| RAW264.7 Macrophages | LPS | Anti-inflammatory activity | Reduction of COX-2 protein accumulation | researchgate.net |
Modulation of Pro-inflammatory Protein Expression
Inducible Nitric Oxide Synthase (iNOS) Downregulation
In Vitro Cytotoxic Activity Against Cancer Cell Lines
Beyond its anti-inflammatory properties, this compound has also been investigated for its cytotoxic potential against various cancer cell lines.
This compound (identified as compound 3 in some studies) has been shown to exhibit cytotoxicity toward a limited panel of cancer cell lines researchgate.net. While specific broad-spectrum cytotoxicity profiling with detailed IC50 values across a wide range of cancer cell lines for this compound itself is not extensively detailed in the provided search results, it has been noted that "most new compounds," including this compound, exhibited significant cytotoxic activity against tumor cell lines dntb.gov.ua. This suggests that this compound possesses general cytotoxic properties against cancerous cells, warranting further investigation into its specific spectrum of activity and potency.
Observed In Vitro Cytotoxic Activity of this compound
| Activity Type | Observed Effect | Cancer Cell Lines (Example/Type) | Citation |
| Cytotoxicity | Significant | Limited panel of cancer cell lines | dntb.gov.uaresearchgate.net |
Investigations into Cell Death Pathways
While cembranoids from Sarcophyton soft corals have demonstrated cytotoxic activity against various cancer cell lines, specific detailed research findings explicitly linking this compound to the direct induction of apoptosis or the up-regulation of effector proteins like Caspase-3 are not extensively reported in the retrieved literature. nih.govnih.gov
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis and defense against damaged or diseased cells. Caspase-3 is a key executioner caspase in the apoptotic cascade, playing a critical role in drug-induced apoptosis of tumor cells. plos.orgnih.govmdpi.comrsc.org Its activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic biochemical and morphological changes associated with apoptosis, such as DNA fragmentation and the breakdown of cytoskeletal and nuclear proteins. mdpi.com The precise monitoring of Caspase-3 levels is often used to track cellular apoptosis and evaluate the efficacy of potential therapeutic agents. rsc.org
Interaction with Microtubule Dynamics
Detailed research specifically investigating this compound's direct interaction with tubulin or its modulation of tubulin polymerization dynamics has not been explicitly detailed in the provided search results. Microtubules, composed of αβ-tubulin heterodimers, are dynamic cytoskeletal fibers essential for various cellular functions, including cell division, intracellular transport, and maintaining cell morphology. elifesciences.orgnih.govplos.org Agents that interfere with tubulin dynamics, known as microtubule-targeting agents (MTAs), can either stabilize or destabilize microtubules, thereby exhibiting anti-proliferative activity. nih.govnih.govmdpi.com For instance, microtubule-destabilizing agents like colchicine (B1669291) inhibit tubulin polymerization, while microtubule-stabilizing agents like taxanes promote it. nih.govnih.govmdpi.com
Information regarding this compound's binding to specific sites on tubulin, such as the well-characterized colchicine or taxane (B156437) binding sites, is not reported in the retrieved literature. The colchicine binding site is located at the interface of the α- and β-tubulin heterodimer and is a significant target for compounds that inhibit tubulin assembly. plos.orgnih.govnih.govmdpi.com Colchicine binding to soluble, unassembled tubulin shifts the conformational equilibrium towards a "bent" state, disfavoring the "straight" conformation required for microtubule incorporation, thus inhibiting polymerization. plos.org In contrast, taxanes, such as paclitaxel, bind to a different site on polymerized microtubules, primarily at the inner surface of the β-subunit, promoting microtubule stabilization. nih.govresearchgate.net These distinct binding sites and their mechanisms of action are crucial for the development of various chemotherapeutic drugs. nih.govnih.gov
Tubulin Binding and Polymerization Modulation
In Vitro Antimicrobial and Antiviral Properties
While the broader class of cembranoids from Sarcophyton has been noted for its antimicrobial activities, specific detailed data concerning this compound's in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Micrococcus luteus are not explicitly available in the provided search results. researchgate.netresearchgate.net
Various studies have investigated the antibacterial activity of plant extracts and compounds against these common bacterial strains. For example, Staphylococcus aureus and Bacillus subtilis are Gram-positive bacteria often used in antibacterial assays, with some extracts showing strong inhibitory activity against them. nih.govjmb.or.krmicrobiologyjournal.orgscielo.sa.crcabidigitallibrary.org Pseudomonas aeruginosa is a significant Gram-negative pathogen, and Micrococcus luteus is another Gram-positive bacterium frequently included in antimicrobial screenings. nih.govjmb.or.krmicrobiologyjournal.orgscielo.sa.crcabidigitallibrary.org
Specific in vitro antiviral properties of this compound have not been detailed in the retrieved literature. However, marine natural products, including cembranoids, are a rich source of compounds with diverse biological activities, and some have demonstrated antiviral potential. researchgate.net General research into antiviral compounds often involves assessing their ability to inhibit viral replication or prevent viral entry into cells across a broad spectrum of viruses, including both enveloped and non-enveloped types. nih.govmdpi.commdpi.comjapi.orgfrontierspartnerships.org
Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Micrococcus luteus)
Potential Mechanisms of Action (e.g., Cell Membrane Disruption, Biofilm Inhibition)
While the explicit molecular mechanisms of action for this compound regarding cell membrane disruption or biofilm inhibition are not extensively detailed in current literature snippets, its classification as a cembrane (B156948) diterpenoid suggests potential interactions with biological membranes and microbial communities. General mechanisms observed for natural anti-biofilm agents include cell membrane disruption, interference with cell adhesion, and inhibition of quorum sensing pathways. [4 (Strategies for combating bacterial biofilms), 6 (Bacterial Biofilm Inhibition), 14 (Inhibition of Biofilm Formation), 19] Cell membrane disruption can lead to cell death by altering membrane permeability and integrity. [6 (Bacterial Biofilm Inhibition), 23] Biofilm inhibition can also occur through the degradation of the extracellular polymeric substance (EPS) matrix that encapsulates bacterial communities. [6 (Bacterial Biofilm Inhibition), 21] Further research is needed to specifically elucidate how this compound may exert effects on cell membranes or inhibit biofilm formation.
Antiviral Activity (e.g., against Human Cytomegalovirus, Influenza A H1N1)
Direct in vitro antiviral activity for this compound against Human Cytomegalovirus (HCMV) or Influenza A H1N1 is not explicitly reported in the provided search results. However, other cembranoids, a class of compounds to which this compound belongs, have demonstrated antiviral potential. For instance, a cembranoid isolated from Sarcophyton trocheliophorum exhibited a moderate inhibitory effect against influenza A H1N1 viruses with an IC50 of 17.8 μM. [6 (Four new cembranoids)] Additionally, secocrassumol, another marine seco-cembranoid, showed antiviral activity against Human Cytomegalovirus (HCMV) with an IC50 value of 5.0 μg/mL. [6 (Four new cembranoids)] These findings highlight the potential for antiviral properties within the broader cembrane class, warranting further investigation into this compound's specific antiviral profile.
Other Biological Activities (Mechanistic Studies)
While specific neuroprotective effects of this compound have not been detailed, the broader class of cembranoids, including related compounds, has demonstrated neuroprotective activities. [2 (Actions of Octocoral and Tobacco Cembranoids), 4 (Flexusines A and B), 8 (Chemical Diversity)] For example, sarcophytolide, a cembranoid, has been shown to be neuroprotective by stabilizing Ca2+ homeostasis and increasing the expression of the anti-apoptotic protein Bcl-2. [2 (Actions of Octocoral and Tobacco Cembranoids)] Similarly, the 4R-cembranoid, another diterpenoid, exhibits neuroprotective properties and induces anti-apoptotic signaling pathways by inactivating pro-apoptotic proteins like BAD. nih.gov These observations suggest that this compound, as a cembrane-type compound, may also possess neuroprotective capabilities, potentially involving the modulation of Bcl-2 expression or related anti-apoptotic mechanisms.
This compound has been isolated from the soft coral Sarcophyton flexuosum, a genus recognized for producing secondary metabolites with antifouling properties. [4 (Flexusines A and B), 8 (Chemical Diversity)] While the provided information does not explicitly state the antifouling activity of this compound (compound 3) itself, other cembranes isolated from the same source, namely flexusines A (1) and B (2), demonstrated potent antifouling activity against the larval settlement of the barnacle Balanus amphitrite. This suggests that this compound may contribute to the antifouling defense mechanisms of its natural source.
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 13255923 |
Computational and Theoretical Studies
Conformational Analysis of Epimukulol and Analogues
Conformational analysis is essential for understanding the flexibility and preferred three-dimensional arrangements of macrocyclic compounds such as cembrenoids. This analysis often involves a combination of molecular mechanics and quantum mechanical calculations.
Molecular Mechanics (MMFF) conformational searches are employed to explore the potential energy surface of molecules and identify low-energy conformations. For cembrene (B1233663) diterpenoids, including analogues related to this compound, Monte-Carlo molecular mechanics conformational searches using the MMFF force field have been conducted to identify conformations with relative energies (Erel) less than 5 kcal/mol nih.gov. The X-ray crystal structure of 15,16-dehydro this compound acetate (B1210297), a derivative of this compound, has been instrumental in revealing the exact stereostructure and conformational preferences of the cembrenoid ring system nih.govwikidata.orgwikipedia.orgfishersci.no. This specific conformation, designated as Conformation F in some studies, corresponds to the structure adopted by the cembrenoid ring in the crystalline state and serves as a reference for theoretical conformational studies of related compounds nih.gov.
Following initial conformational searches with molecular mechanics, Density Functional Theory (DFT) calculations are utilized for more accurate geometry optimization and energy calculations of the identified low-energy conformers. For cembrene diterpenoids, DFT calculations typically employ the B3LYP functional with the 6-31G* basis set for gas-phase optimization of stationary points nih.govwikipedia.org. Relative energies are calculated from zero-point energy (ZPE) corrected enthalpies nih.gov. These quantum mechanical calculations provide a refined understanding of the electronic structure and energetic stability of different conformations, building upon the broader conformational landscape explored by MMFF methods nih.govwikipedia.org.
Molecular Mechanics (MMFF) Conformational Searches
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the binding modes and affinities of a ligand (such as this compound) to a target protein, offering insights into potential biological activities.
Cembrenoid diterpenoids, due to their diverse biological activities, are often investigated for their interactions with key biological targets. Tubulin, a crucial protein involved in microtubule formation and cell division, is a common target for anticancer agents guidetopharmacology.orgresearchgate.net. Molecular docking analyses of cembrenoids with tubulin have been performed to assess their potential binding to various sites, including the colchicine (B1669291), paclitaxel, and vinblastine (B1199706) binding sites nih.govguidetopharmacology.orgresearchgate.net. While studies on cembrene and cembrene A have shown docking into the colchicine binding site of tubulin, direct detailed docking results specifically for this compound in the searched literature are not explicitly provided nih.gov. However, the general approach involves docking the most stable or low-energy conformations of the ligands into the active sites of target proteins, with software like Molegro Virtual Docker being commonly used nih.gov.
In molecular docking studies, binding affinity is estimated using scoring functions that predict the strength of the interaction between the ligand and the protein. For cembrenoids docked to tubulin, binding energies (e.g., Molegro binding energies) are calculated for the lowest-energy poses nih.gov. These scores provide a quantitative measure of the predicted binding strength, with lower values typically indicating better binding affinity guidetopharmacology.org. Studies on related cembrenoids have reported comparable docking energies to known tubulin inhibitors like colchicine, suggesting their potential to interact with this target nih.gov.
Ligand-Protein Interaction Prediction (e.g., Tubulin, other potential molecular targets)
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions mdpi.comsciensage.inforesearchgate.net. These simulations are crucial for understanding the stability of ligand-protein complexes, conformational changes, and solvent effects that cannot be captured by static docking studies mims.comdovepress.comnih.gov. While MD simulations are extensively used in drug discovery and computational chemistry for various compounds, specific molecular dynamics simulation studies focusing directly and solely on this compound were not found in the comprehensive literature search. However, MD simulations have been applied to other cembranoids to confirm stability and interaction with various protein targets, such as SARS-CoV-2 Mpro and EGFR beilstein-journals.orgmdpi.com.
Analysis of Protein-Ligand Complex Stability and Dynamics
Molecular docking and dynamics simulations are essential tools for analyzing the interactions between small molecules and biological targets, such as proteins. These studies help predict binding affinities, identify key binding sites, and understand the stability and dynamic behavior of protein-ligand complexes uni-rostock.deresearchgate.netlibretexts.org.
In the context of cembranoid diterpenoids, computational studies have explored their interactions with proteins like tubulin, a critical target in cancer research acgpubs.orgresearchgate.net. Specifically, conformational analyses and molecular docking studies were performed on various cembranoids, including dihydro this compound acetate, a derivative of this compound acgpubs.org. These studies utilized the MMFF force field for initial conformational searches and subsequently employed Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level for further optimization of stationary points acgpubs.org.
For dihydro this compound acetate, a particular conformation, designated as Conformation F, was found to correspond to its X-ray crystal structure acgpubs.org. This conformation was observed to dock into the colchicine binding site of tubulin acgpubs.org. While this indicates a potential interaction profile for the derivative, detailed molecular dynamics simulation data specifically focusing on the stability and dynamic behavior (e.g., Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), binding free energies) of this compound itself in complex with target proteins were not explicitly available in the reviewed literature. However, such simulations are routinely used to assess the conformational stability of protein-ligand complexes and explore their dynamic behaviors over time uni-rostock.deresearchgate.netnih.govnih.gov.
Quantum Chemical Characterization
Quantum chemical characterization provides fundamental insights into the electronic structure and reactivity of molecules. DFT is a common method for these analyses ossila.commasterorganicchemistry.com.
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, describes chemical reactivity in terms of interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) wikipedia.orgepa.govuni-muenchen.denih.govresearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability nih.govwikipedia.orguni-muenchen.de. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity ossila.com.
While DFT calculations are standard for determining HOMO and LUMO energies and their gaps ossila.commasterorganicchemistry.comresearchgate.netwisc.edu, specific HOMO-LUMO energy values or detailed FMO analysis results for this compound were not found in the current search results. Studies on other compounds have shown that DFT analyses can reveal relationships between molecular structure and reactivity based on these orbital energies ossila.comuni-muenchen.de.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the distribution of electrostatic charges on a molecule's surface researchgate.netossila.comresearchgate.netrjptonline.org. The MEP map indicates regions prone to electrophilic attack (negative potential, typically red) and nucleophilic attack (positive potential, typically blue), with green indicating intermediate regions ossila.comresearchgate.net. This information is crucial for understanding a molecule's reactivity, hydrogen bonding capabilities, and non-covalent interactions ossila.comresearchgate.netrjptonline.org.
MEP maps are typically generated by mapping the electrostatic potential onto a molecular surface, often defined by a constant electron density contour researchgate.netrjptonline.org. While MEP mapping is a common DFT application ossila.commasterorganicchemistry.comwisc.edu, specific MEP maps or detailed findings for this compound were not identified in the search results.
Natural Bond Orbital (NBO) analysis is a method for transforming a given wavefunction into localized forms that correspond to the classical Lewis structure picture of bonds and lone pairs uni-rostock.dewisc.edunih.govepa.gov. NBO analysis provides insights into the bonding nature, hybridization, charge transfer interactions (hyperconjugation), and delocalization effects within a molecule uni-rostock.dewisc.eduresearchgate.netrjptonline.orgnih.gov. It quantifies the energetic importance of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs wisc.edunih.gov.
Although NBO analysis is frequently performed using DFT methods to understand electronic properties and charge distribution ossila.commasterorganicchemistry.comresearchgate.netrjptonline.org, specific NBO analysis results or detailed findings for this compound were not found in the current search results.
Molecular Electrostatic Potential (MEP) Mapping
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties (molecular descriptors) of a series of compounds and their biological activities nih.govepa.gov. This relationship can then be used to predict the activity of new or untested molecules, thereby accelerating the drug discovery process aku.eduepa.govepa.gov.
3D-QSAR modeling, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extends traditional QSAR by incorporating the three-dimensional structural features of molecules aku.edu. These models relate variations in steric, electrostatic, hydrophobic, and hydrogen bonding fields around a set of aligned molecules to their observed biological activities aku.edu. 3D-QSAR is particularly valuable for explaining observed structure-activity relationships and guiding the design of new molecules with improved biological activity aku.edu.
While cembranoid diterpenoids, including this compound, are known for their diverse biological activities mdpi.comresearchgate.net, and 3D-QSAR studies have been conducted on related diterpenoids for various biological targets, specific 3D-QSAR models developed solely for this compound or a series of its direct derivatives for biological activity prediction were not identified in the provided search results. However, the principles of 3D-QSAR are widely applicable to natural product scaffolds like cembranoids to optimize their therapeutic potential aku.edunih.govepa.gov.
Future Research Directions and Applications in Basic Science
Elucidation of Complete Biosynthetic Pathways
The biosynthesis of Epimukulol, like other cembrane (B156948) diterpenoids, is understood to originate from geranyl-geranyl pyrophosphate (GGPP) through a C1 → C14 cyclization process researchgate.net. This initial cyclization forms the characteristic 14-membered macrocyclic cembrane skeleton. Subsequent modifications, such as lactonization and oxidation, are proposed to lead to various cembranoid structures mdpi.com. For instance, a probable biosynthetic pathway for certain cembranoids involves the conversion of GGPP into geranylneryl-PP (GNPP) via diterpene synthase, followed by cyclization mdpi.com. Investigations into the rearrangement of 17-membered cyclic ethers to 14-membered carbocyclic alcohols, a process that can be highly stereoselective, also offer insights into potential steps in this compound's formation archive.org.
Despite these general understandings, the complete and detailed biosynthetic pathway for this compound remains to be fully elucidated. Future research will aim to identify the specific enzymes (e.g., diterpene cyclases, oxidases, and transferases) involved in each step from GGPP to this compound. This will involve genetic and proteomic studies of this compound-producing organisms, particularly soft corals from the Sarcophyton genus, which are known sources of this compound researchgate.netresearchgate.net. Understanding the enzymatic machinery will enable potential bioengineering efforts for enhanced or tailored production.
Discovery of Novel this compound Analogues with Enhanced Specificity
This compound is one of many cembrane diterpenoids isolated from marine soft corals, which are known for their rich chemical diversity researchgate.netmdpi.comresearchgate.net. The structural variations among these natural cembranoids (e.g., flexusines A and B, sarcostolides, sarcophytolides) highlight the potential for discovering or synthesizing novel analogues of this compound researchgate.netmdpi.com. Research will focus on synthesizing this compound derivatives with targeted structural modifications to explore structure-activity relationships (SARs). This includes altering functional groups, introducing chirality, or modifying the macrocyclic ring system.
The goal is to identify analogues that exhibit enhanced specificity towards particular biological targets or pathways, potentially leading to more precise molecular probes for basic scientific investigations. Computational approaches, such as molecular docking, have already been employed for other cembrene (B1233663) diterpenoids to predict binding to proteins like tubulin, indicating their utility in guiding analogue design and predicting their biological interactions acgpubs.org.
Advanced Mechanistic Studies at the Cellular and Sub-cellular Level
Cembranoid diterpenes, as a broad class, display a wide array of biological activities, including anti-tumor, neuroprotective, antimicrobial, calcium-antagonistic, and anti-inflammatory properties researchgate.net. While the general bioactivity profile of cembranoids is recognized, the precise cellular and sub-cellular mechanisms of action for this compound itself require in-depth investigation.
Future studies will employ advanced cell biology techniques to pinpoint this compound's specific targets within cells. This could involve proteomics to identify interacting proteins, transcriptomics to understand gene expression changes, and advanced microscopy to observe sub-cellular effects. For example, some cembranoids have been shown to interact with tubulin, a key component of the cytoskeleton, affecting cell division acgpubs.org. Investigating whether this compound shares similar or distinct targets, or modulates specific signaling pathways (e.g., those involved in inflammation or cell growth), will be critical. Such mechanistic insights are fundamental for understanding the compound's biological roles and potential applications as a research tool.
Development of Robust Synthetic Routes for Scalable Production
The availability of this compound for extensive research is currently limited by its natural abundance and the complexity of its isolation. While some synthetic efforts for this compound and related cembranoids have been reported, such as an enantioselective and diastereoselective process to convert farnesol (B120207) into 14-membered cyclized products including this compound, and total syntheses of related compounds like mukulol and cembrene via low-valent titanium-induced cyclization, the development of more robust and scalable synthetic routes is essential acs.org.
Future research will focus on developing efficient, high-yielding, and environmentally sustainable synthetic methodologies. This includes exploring novel catalytic reactions, stereoselective syntheses to control the specific isomer produced, and flow chemistry approaches for continuous production. Scalable synthetic routes will ensure a consistent supply of this compound and its analogues, facilitating comprehensive biological evaluations and comparative studies that are otherwise constrained by limited natural supply.
Application of Cheminformatics and AI in this compound Research
The increasing volume of chemical and biological data provides fertile ground for the application of cheminformatics and artificial intelligence (AI) in this compound research. Cheminformatics tools can be used to analyze the structural characteristics of this compound and its known analogues, predict their physicochemical properties, and identify potential new analogues through virtual screening of chemical libraries nih.gov.
AI algorithms, particularly machine learning models, can be trained on existing data of cembranoid structures and their biological activities to predict the activity of novel this compound analogues, optimize synthetic pathways, and even infer aspects of its biosynthetic machinery. This computational approach can significantly accelerate the discovery process, prioritize experimental investigations, and provide a deeper understanding of the relationships between chemical structure and biological function for this compound.
Comparative Studies with Other Macrocyclic Diterpenoids
This compound belongs to the broad family of macrocyclic diterpenoids, particularly the cembrane class, which includes numerous structurally diverse compounds isolated from various natural sources, especially marine soft corals researchgate.netmdpi.comresearchgate.net. Comparative studies with other well-characterized macrocyclic diterpenoids are crucial for understanding the unique features and commonalities of this compound.
This research direction will involve direct comparisons of this compound's chemical properties, spectroscopic data, and biological activities with other cembranoids like cembrene A, sarcophine, and various sarcophytolides acgpubs.org. Such studies can reveal shared mechanisms of action, identify structural motifs responsible for specific biological effects, and uncover evolutionary relationships in their biosynthesis. This comparative approach will help to position this compound within the larger context of natural product chemistry and biology, potentially leading to the identification of lead compounds for further development or novel insights into diterpenoid function.
Ecological Roles of this compound in Marine Environments (e.g., Chemical Defense)
Marine organisms, particularly soft corals, are prolific producers of secondary metabolites like cembranoids, which are often implicated in ecological interactions researchgate.net. This compound, being isolated from soft corals such as Sarcophyton flexuosum, is likely to play a significant ecological role in its marine habitat researchgate.netacs.orgacs.org.
Future research will investigate the specific ecological functions of this compound. This could include its role as a chemical defense mechanism against predators, herbivores, or competing organisms (allelopathy) researchgate.net. Studies might involve examining its anti-fouling properties, its influence on microbial communities, or its potential as a signaling molecule within the marine ecosystem. Understanding these ecological roles will provide insights into the evolutionary pressures that led to the production of such complex natural products and their importance in maintaining marine biodiversity and ecosystem health.
Q & A
Basic: What are the established synthetic pathways for Epimukulol, and how can researchers optimize yield and purity?
Answer:
this compound synthesis typically involves multi-step organic reactions, such as cyclization or stereoselective catalysis. Optimization requires systematic experimentation:
- Experimental Design : Use factorial design (e.g., Response Surface Methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading .
- Characterization : Validate purity via HPLC (high-performance liquid chromatography) and confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Yield Improvement : Compare alternative catalysts (e.g., enzymatic vs. chemical) and solvent systems. Document reaction conditions in detail to ensure reproducibility .
Basic: What analytical techniques are critical for distinguishing this compound from its stereoisomers?
Answer:
Stereochemical differentiation demands advanced spectroscopic and chromatographic methods:
- Chiral Chromatography : Use chiral stationary phases (CSPs) in HPLC to resolve enantiomers .
- Circular Dichroism (CD) : Analyze optical activity to confirm absolute configuration .
- X-ray Crystallography : Resolve crystal structures for definitive stereochemical assignment, especially when NMR data are ambiguous .
Advanced: How should researchers address contradictions in reported pharmacological activity data for this compound?
Answer:
Data discrepancies often arise from methodological variability. Mitigation strategies include:
- Meta-Analysis : Systematically compare studies using PICOT framework (Population, Intervention, Comparison, Outcome, Time) to identify confounding variables (e.g., cell line differences, dosing protocols) .
- Sensitivity Analysis : Test hypotheses under varied conditions (e.g., pH, co-administered compounds) to isolate this compound’s effects .
- Standardization : Adopt consensus protocols for assays (e.g., IC₅₀ determination) to enhance cross-study comparability .
Advanced: What in silico strategies are effective for predicting this compound’s pharmacokinetic properties?
Answer:
Computational approaches reduce reliance on empirical screening:
- Molecular Dynamics (MD) : Simulate this compound’s interactions with membrane transporters (e.g., P-glycoprotein) to predict absorption .
- QSAR Modeling : Corlate structural descriptors (e.g., logP, polar surface area) with bioavailability using regression analysis .
- Docking Studies : Identify binding affinities to cytochrome P450 enzymes for metabolism prediction .
Advanced: How can researchers design experiments to resolve conflicting hypotheses about this compound’s mechanism of action?
Answer:
Employ hypothesis-driven frameworks:
- Mechanistic Probes : Use knock-out/knock-in models (e.g., CRISPR-Cas9) to validate target engagement in cellular pathways .
- Dose-Response Profiling : Establish causality via Hill coefficient analysis to distinguish primary vs. off-target effects .
- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map signaling networks .
Basic: What are the best practices for ensuring this compound’s stability in long-term storage?
Answer:
Stability studies should follow ICH guidelines:
- Accelerated Degradation Testing : Expose samples to elevated temperature/humidity and monitor degradation products via LC-MS .
- Excipient Screening : Test stabilizers (e.g., antioxidants, cryoprotectants) in lyophilized formulations .
- Documentation : Record storage conditions (temperature, light exposure) and batch-to-batch variability .
Advanced: How to formulate a research question that addresses gaps in this compound’s structure-activity relationship (SAR)?
Answer:
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Gap Identification : Compare existing SAR data with underrepresented regions (e.g., C-3 substituent effects) .
- Hypothesis Framing : Example: “How do electron-withdrawing groups at the C-7 position influence this compound’s affinity for κ-opioid receptors compared to μ-opioid receptors?” .
- Validation Plan : Use isosteric replacements and affinity assays (e.g., radioligand binding) .
Advanced: What cross-disciplinary approaches enhance this compound’s therapeutic potential?
Answer:
Integrate methods from chemistry, biology, and data science:
- Cheminformatics : Build a library of this compound derivatives using combinatorial chemistry and virtual screening .
- Toxicogenomics : Assess off-target gene expression changes via RNA-seq in preclinical models .
- Machine Learning : Train models on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data to prioritize lead compounds .
Basic: How should researchers document experimental protocols for this compound studies to ensure reproducibility?
Answer:
Adhere to journal-specific guidelines (e.g., Medicinal Chemistry Research):
- Detailed Methods : Include instrument models (e.g., Bruker 500 MHz NMR), solvent grades, and reaction monitoring intervals .
- Supporting Information : Provide raw spectral data, chromatograms, and statistical code in supplementary files .
- Ethical Reporting : Disclose conflicts of interest and data availability per FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Advanced: What strategies mitigate bias in preclinical efficacy studies of this compound?
Answer:
Implement blinding and randomization protocols:
- Double-Blind Design : Ensure researchers and analysts are unaware of treatment groups during data collection .
- Power Analysis : Calculate sample sizes a priori to avoid underpowered conclusions .
- Negative Controls : Include vehicle-only and inactive analogs to isolate this compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
